

Spectroscopic Characterization of Cbz-4-fluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cbz-4-fluoro-D-phe

Cat. No.: B1166497

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N- α -Carbobenzyloxy-4-fluoro-D-phenylalanine (**Cbz-4-fluoro-D-phe**), a key building block in peptide synthesis and drug discovery. The incorporation of a fluorine atom into the phenylalanine side chain offers unique properties for probing molecular interactions and modulating biological activity. This document summarizes nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines experimental protocols, and presents a general workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Cbz-4-fluoro-D-phenylalanine**. It is important to note that a complete, unified dataset for this specific compound is not readily available in the public domain. Therefore, the data presented here is a composite, based on spectral information from closely related analogs, including Cbz-D-phenylalanine, 4-fluoro-D,L-phenylalanine, and other protected fluorinated phenylalanines.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Spectroscopic Data for **Cbz-4-fluoro-D-phenylalanine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35-7.20	m	5H	Cbz-Aromatic H
~7.15-7.00	m	4H	4-Fluorophenyl H
~5.10	s	2H	Cbz-CH ₂
~4.40	m	1H	α -CH
~3.10	m	2H	β -CH ₂
~10-12	br s	1H	Carboxylic Acid OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Cbz-4-fluoro-D-phenylalanine**

Chemical Shift (δ) ppm	Assignment
~174	Carbonyl C (Carboxylic Acid)
~162 (d, $^1\text{JCF} \approx 245$ Hz)	C4-F
~156	Carbonyl C (Cbz)
~136	Cbz-Aromatic C (quaternary)
~132	C1 (quaternary)
~131 (d, $^3\text{JCF} \approx 8$ Hz)	C2/C6
~128.5	Cbz-Aromatic CH
~128.0	Cbz-Aromatic CH
~127.8	Cbz-Aromatic CH
~115 (d, $^2\text{JCF} \approx 21$ Hz)	C3/C5
~67	Cbz-CH ₂
~55	α -CH
~37	β -CH ₂

Note: The chemical shifts and coupling constants are estimates based on data for analogous compounds. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Cbz-4-fluoro-D-phenylalanine**

Frequency (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Amide)
~3050	Medium	Aromatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic Acid)
~1690	Strong	C=O stretch (Urethane)
~1530	Strong	N-H bend and C-N stretch (Amide II)
~1250	Strong	C-O stretch (Carboxylic Acid and Cbz)
~1220	Strong	C-F stretch
~830	Medium	p-disubstituted benzene C-H bend

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for **Cbz-4-fluoro-D-phenylalanine** are outlined below. These represent standard methodologies and may be adapted based on available instrumentation.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Cbz-4-fluoro-D-phenylalanine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of

solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).

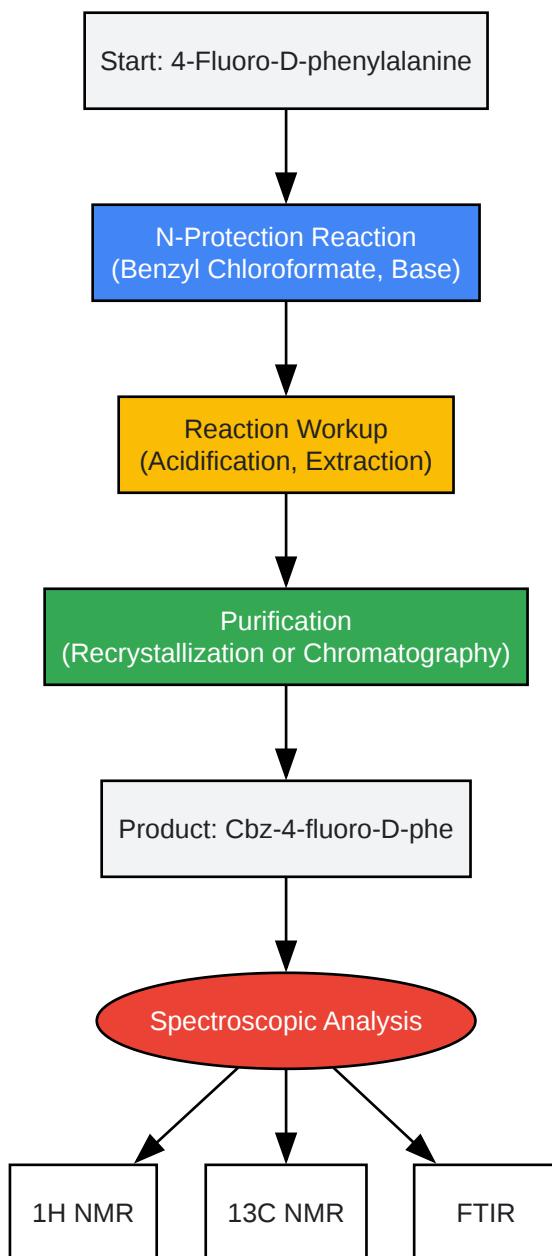
- ^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

- ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Spectral Width: 0-200 ppm.
- Reference: TMS at 0.00 ppm or the solvent carbon signal.

Infrared (IR) Spectroscopy


- Sample Preparation:

- KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

Synthesis and Characterization Workflow

The general workflow for the preparation and spectroscopic analysis of **Cbz-4-fluoro-D-phenylalanine** is depicted below. This process begins with the commercially available 4-fluoro-D-phenylalanine, followed by N-protection using benzyl chloroformate (Cbz-Cl), and concludes with purification and spectroscopic verification.

[Click to download full resolution via product page](#)

Synthesis and Spectroscopic Analysis Workflow

This guide provides a foundational understanding of the spectroscopic properties of **Cbz-4-fluoro-D-phenylalanine**. Researchers can use this information for compound verification, quality control, and as a basis for more advanced structural and interaction studies in the context of drug development and chemical biology.

- To cite this document: BenchChem. [Spectroscopic Characterization of Cbz-4-fluoro-D-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166497#spectroscopic-data-of-cbz-4-fluoro-d-phe-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com